
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms and are involved in various cellular processes such as transcription, replication, and recombination. Inhibition of PARP enzymes has emerged as a promising therapeutic strategy for cancer treatment.
Mecanismo De Acción
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide selectively binds to the catalytic domain of PARP enzymes and inhibits their activity. PARP enzymes play a crucial role in repairing single-strand DNA breaks by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound has been shown to be highly selective for PARP enzymes and does not inhibit other DNA repair pathways.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression in preclinical models. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. This compound has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic option for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments, including its high potency and selectivity for PARP enzymes, which allows for precise targeting of DNA repair mechanisms. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the high cost of this compound can be a limiting factor for some research studies.
Direcciones Futuras
There are several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide research, including the development of combination therapies with other anticancer agents, the identification of biomarkers for patient selection, and the investigation of resistance mechanisms. In addition, the use of this compound in other disease areas, such as neurodegenerative diseases and inflammatory disorders, is an area of active research.
In conclusion, this compound is a potent and selective inhibitor of PARP enzymes with promising potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of research for cancer treatment and other disease areas.
Métodos De Síntesis
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide can be synthesized by reacting N-(tert-butyl)-N-((2-bromo-6-methylquinolin-3-yl)methyl)nicotinamide with sodium hydride in dimethylformamide, followed by reaction with 2-hydroxy-6-methyl-3-aminopyridine in ethanol. The resulting product is purified by column chromatography to obtain this compound with high purity.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential as an anticancer agent. Several preclinical studies have demonstrated its efficacy in various cancer types, including breast, ovarian, pancreatic, and prostate cancers. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair mechanisms, leading to increased DNA damage and cell death.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-8-18-16(10-14)11-17(19(25)23-18)13-24(21(2,3)4)20(26)15-6-5-9-22-12-15/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEAQSRCJQAFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

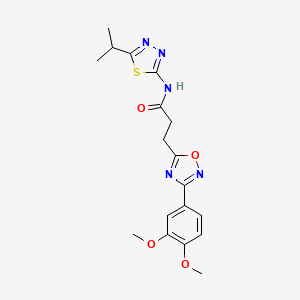
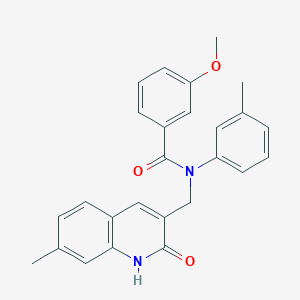

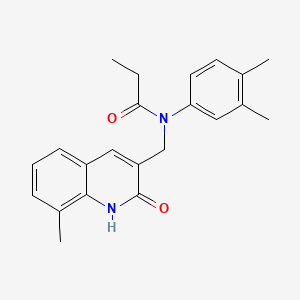
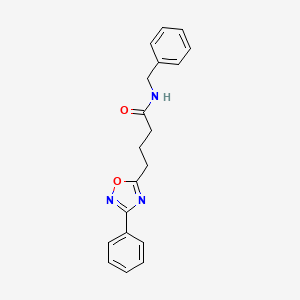
![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
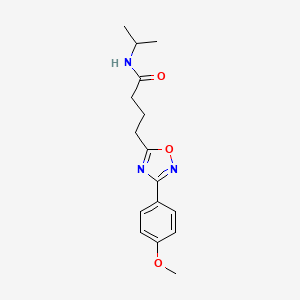
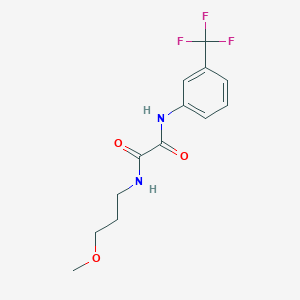
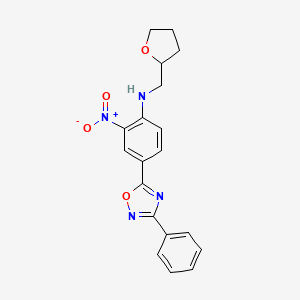
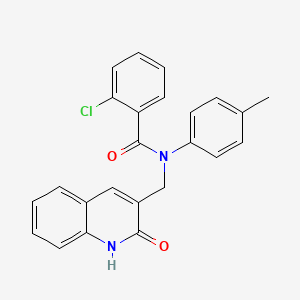
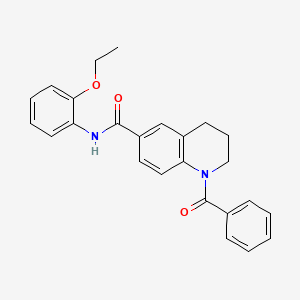
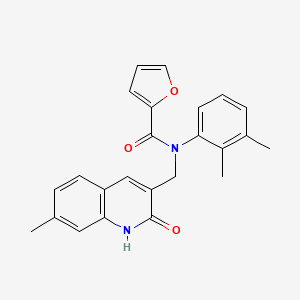
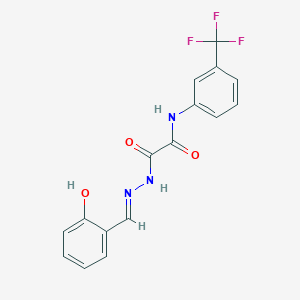
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)